N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

Chiral synthesis Enantiomeric excess Process chemistry

Secure your supply chain with N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, the critical (S,S)-chiral intermediate for manufacturing enalapril, ramipril, quinapril, delapril, and moexipril. As a designated pharmacopeial impurity for all major ACE inhibitors (EP/BP/USP), this single compound streamlines multi-product analytical workflows. Ensure regulatory compliance by specifying >98% purity and >99% enantiomeric excess to avoid costly revalidation. This versatile building block facilitates a convergent, cost-efficient synthetic route for multiple blockbuster APIs.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 82717-96-2
Cat. No. B026208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
CAS82717-96-2
Synonyms(αS)-α-[[(1S)-1-carboxyethyl]amino]benzenebutanoic Acid;  N-[(S)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanine; 
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C(C)C(=O)[O-]
InChIInChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1
InChIKeyCEIWXEQZZZHLDM-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (CAS 82717-96-2): A Chiral Key Intermediate for Multiple ACE Inhibitor APIs


N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (CAS 82717-96-2), also referred to as (S,S)-N-(1-Ethoxycarbonyl-3-phenylpropyl)-L-alanine or ECPPA, is a chiral dipeptide mimetic and a pivotal pharmaceutical intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. It is not the active pharmaceutical ingredient (API) itself but a critical building block that is coupled with various proline or proline-analog moieties to yield structurally distinct ACE inhibitor drugs, including enalapril, ramipril, quinapril, delapril, and moexipril [1]. Its industrial significance stems from its role as a common, high-value intermediate that streamlines the production of multiple blockbuster antihypertensive agents .

Why Generic Analogs Cannot Substitute N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine in Regulated API Synthesis


In the procurement of pharmaceutical intermediates for API manufacturing, generic substitution based solely on chemical name similarity is untenable. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine possesses specific stereochemical (S,S) configuration and a defined impurity profile that are non-negotiable for regulatory compliance. Substituting this compound with a racemic mixture, a diastereomer, or an intermediate with a different chain length or ester group would alter the final drug substance's identity, potency, and safety profile. Furthermore, this specific intermediate is codified in multiple pharmacopoeias (e.g., Enalapril EP Impurity B, Ramipril EP Impurity F, Moexipril USP Related Compound F), making its use essential for meeting established analytical and quality control benchmarks . Any alternative would require a full, costly revalidation of the entire synthetic route and analytical methods.

N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine (CAS 82717-96-2): Evidence-Based Differentiation for Scientific and Industrial Procurement


Chiral Purity (Enantiomeric Excess) as a Critical Quality Attribute for API Synthesis

The specific stereochemistry of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is essential for its function. A validated industrial synthesis process achieves an enantiomeric excess (ee) of >99%, ensuring the required (S,S)-diastereomer for downstream ACE inhibitor synthesis. This level of stereochemical control is paramount, as the presence of other diastereomers would lead to the formation of impurities in the final API that may have different pharmacological properties [1].

Chiral synthesis Enantiomeric excess Process chemistry Quality control

Multi-API Platform Utility Compared to Single-Use Intermediates

N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine serves as a universal intermediate for at least five distinct commercial ACE inhibitors (Enalapril, Ramipril, Quinapril, Delapril, and Moexipril) . This contrasts with many other advanced intermediates, which are often designed for a single, specific API and have limited utility outside that context. The compound's recognition as an official impurity standard across multiple drug monographs (Enalapril EP Impurity B, Ramipril EP Impurity F, Quinapril EP Impurity B) further validates its central role in the analytical and synthetic landscape of this drug class [1].

API manufacturing Supply chain Process efficiency Procurement

Purity Benchmarking Against Commercial Alternatives: HPLC Purity Level

High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this intermediate. Reputable vendors specify a minimum HPLC purity of >98.0% for N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine, with specialized suppliers offering material at ≥99% purity [1]. This established purity standard is critical for API manufacturing, where even low levels of impurities can affect yield and final product quality. In contrast, generic or lower-cost alternatives may be offered at lower purities (e.g., 90-95%), which would necessitate additional, costly in-house purification before use.

HPLC Purity Quality assurance Vendor selection

Regulatory Standing as a Multi-Compendial Reference Standard

N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is not just a synthetic intermediate; it is also a designated impurity and reference standard in major global pharmacopoeias. It is specifically listed as Enalapril EP Impurity B, Ramipril EP Impurity F, Quinapril EP Impurity B, and Moexipril USP Related Compound F [1]. This official compendial status is a key differentiator from non-compendial intermediates. It means that the compound itself is a necessary analytical tool for quality control and regulatory filing of these ACE inhibitor drugs. A generic analog without this compendial recognition would be unsuitable for use in a regulated analytical or QC environment.

Pharmacopoeia Reference Standard Quality Control Regulatory Compliance

Process Yield Efficiency in Modern Synthesis

Recent advancements in the continuous flow synthesis of ACE inhibitors have demonstrated improved process metrics for compounds derived from N-substituted L-alanine derivatives like N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine. A continuous three-step process was shown to synthesize enalapril (which is one step downstream from this intermediate) in up to 88% overall yield with a throughput of ≈1 g/h [1]. This contrasts with traditional batch processes for similar intermediates, which may have lower overall yields and longer cycle times. While this is a class-level inference, it points to the superior processability and efficiency of the synthetic route employing this specific intermediate.

Process chemistry Yield optimization Cost of goods Green chemistry

Validated Application Scenarios for N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine in Scientific and Industrial Workflows


Industrial-Scale API Manufacturing for Multiple ACE Inhibitors

This is the primary and most critical application. N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is the direct precursor to the final drug substance for enalapril, ramipril, quinapril, delapril, and moexipril [1]. A procurement specification for this intermediate should require >98% HPLC purity and >99% enantiomeric excess to ensure high coupling efficiency and minimal byproduct formation during the final amide bond formation with the respective proline derivative [2]. The multi-API utility allows a single manufacturing site to produce several high-volume generic drugs from a common intermediate stock.

Analytical Quality Control and Regulatory Filing for Generic Drugs

As a designated compendial impurity (Enalapril EP Impurity B, Ramipril EP Impurity F, etc.), this compound is an essential reference standard for analytical method development and validation [1]. Laboratories supporting Abbreviated New Drug Applications (ANDAs) for any of the related ACE inhibitors must procure this specific, highly characterized material to identify and quantify this process-related impurity in drug substance and drug product batches. Its use is mandated for demonstrating analytical control as per ICH guidelines and regional pharmacopoeias [3].

Process Research and Continuous Flow Manufacturing Development

The compound's compatibility with advanced manufacturing techniques like continuous flow synthesis makes it a key substrate for process research and development [1]. Researchers focused on optimizing the cost and efficiency of ACE inhibitor production will use N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine to study reaction kinetics, develop in-line analytical methods (e.g., in situ IR), and scale up processes for industrial implementation. Its defined physical properties (e.g., melting point 148-154°C) also make it a predictable candidate for continuous crystallization studies [4].

Procurement of a Multi-Compendial Reference Standard for GMP Laboratories

For GMP quality control and contract research organizations (CROs), procuring a single lot of N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine that is qualified against USP and EP monographs streamlines operations. Instead of purchasing and managing multiple separate reference standards, a laboratory can use this one compound to support analytical testing for enalapril, ramipril, quinapril, and moexipril [1]. This is a compelling procurement strategy for multi-product analytical service providers.

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